4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate
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Overview
Description
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves several steps. One common method includes the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid, followed by reduction to amines using zinc and acetic acid in isopropyl alcohol . The resulting amines can then be reacted with 4-methoxybenzenecarboxylic acid to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiadiazole rings are replaced with other groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or chloroform, and catalysts such as palladium on carbon.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate can be compared with other thiadiazole derivatives such as:
4-(1,2,3-Thiadiazol-4-yl)phenol: Known for its antimicrobial properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Exhibits significant biological activities including antifungal and antibacterial effects.
4-(4-Bromophenyl)-1,2,3-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLATILKNVPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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